molecular formula C16H23N3O B5558496 N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide

N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide

Cat. No. B5558496
M. Wt: 273.37 g/mol
InChI Key: ABEVAZBHCOBQEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide often involves multi-step processes, starting from basic indole or pyridine derivatives. For instance, derivatives of 1-chloromethyl-5-hydroxy-1,2-dihydro-3H-benzo[e]indole (seco-CBI) with pyrrole and imidazole polyamides have been synthesized for anti-cancer evaluation, showcasing the complex synthetic routes involved in producing such compounds (Kumar & Lown, 2003).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of indole or pyridine moieties, which are crucial for their biological activities. The structural contribution to receptor binding of the indole portion has been extensively studied, as seen in the derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide, which have shown potent affinity for D(2)-like receptors (Pinna et al., 2002).

Chemical Reactions and Properties

These compounds often undergo various chemical reactions, including cyclization, substitution, and condensation, to achieve the desired chemical structure and properties. For example, the synthesis of 9-hydroxy-5-methyl- and 5,6-dimethyl-6H-pyrido[4,3-b]carbazole-1-N-[(dialkylamino)alkyl]carboxamides involved reactions starting from 2-(2-aminoethyl)-6-methoxy-1-methylcarbazole, highlighting the complexity of reactions involved in producing these compounds (Jasztold-Howorko et al., 1994).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are often determined through experimental studies and can significantly influence the compound's usability in various applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's behavior in chemical reactions and biological systems. Studies on thioamides and the cyclodesulfurization reaction to synthesize 1-substituted and 1,3-disubstituted-3,4-dihydro-9H-pyrido[3,4-b]indole derivatives provide insights into the chemical properties of related compounds (Omar & Yamada, 1966).

Scientific Research Applications

Cancer Research and Imaging Applications

A study highlighted the synthesis of a PET tracer for imaging cancer tyrosine kinase, utilizing a compound closely related to N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide. This tracer has potential applications in diagnosing and monitoring cancer treatment efficacy through non-invasive imaging techniques (Wang et al., 2005).

Chemical and Electronic Structure Analysis

Research on a carboxamide derivative with antitumor activity conducted a comprehensive electronic structure analysis. This included conformational, UV absorption, and wavefunction-based reactivity analysis, which is crucial for understanding the chemical and biological properties of such compounds. The study provided insights into the compound's bioactivity potential based on its electronic properties (Al‐Otaibi et al., 2022).

Synthesis Methods

A high-yielding synthesis method for related pyrido[3,4-b]indol-1-ones was developed, indicating the versatility and accessibility of these compounds for further research and application. This method could be useful for generating derivatives of N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide for various scientific studies (La Regina et al., 2014).

Electropolymerization and Composite Material Development

One study explored the electropolymerization of indole-5-carboxylic acid on carbon-modified electrodes, leading to the development of a composite with potential applications in electrochemical sensors or catalysts. This research opens avenues for using N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide derivatives in creating new materials with specific electrochemical properties (Yu et al., 2014).

Photophysical Properties for Sensing and Optoelectronic Applications

Investigation into the photophysical behavior of a 4-aza-indole derivative demonstrated reverse solvatochromism and high quantum yield, suggesting potential applications as a fluorescent probe or in optoelectronic devices. This highlights the possibility of utilizing compounds like N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide in developing novel sensing and imaging tools (Bozkurt & Doğan, 2018).

properties

IUPAC Name

N-ethyl-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-4-17-16(20)19-14-6-5-11(2)9-12(14)13-10-18(3)8-7-15(13)19/h5-6,9,13,15H,4,7-8,10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEVAZBHCOBQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1C2CCN(CC2C3=C1C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole-5-carboxamide

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